2-(4-Methylpiperidin-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-(4-Methylpiperidin-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group, a trifluoromethyl group, and a 4-methylpiperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrimidine with a phenylboronic acid in the presence of a palladium catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or a Ruppert-Prakash reagent.
Attachment of the 4-Methylpiperidin-1-yl Group: The final step involves the nucleophilic substitution of a halogenated pyrimidine derivative with 4-methylpiperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain receptors or enzymes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Studied for its interactions with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperidin-1-yl)-4-phenylpyrimidine: Lacks the trifluoromethyl group, which may affect its lipophilicity and biological activity.
2-(4-Methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine: Lacks the phenyl group, which may influence its binding affinity to certain targets.
4-Phenyl-6-(trifluoromethyl)pyrimidine: Lacks the 4-methylpiperidin-1-yl group, which may alter its pharmacokinetic properties.
Uniqueness
The presence of the trifluoromethyl group in 2-(4-Methylpiperidin-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine makes it unique compared to its analogs. This group enhances the compound’s metabolic stability and lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Properties
Molecular Formula |
C17H18F3N3 |
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Molecular Weight |
321.34 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H18F3N3/c1-12-7-9-23(10-8-12)16-21-14(13-5-3-2-4-6-13)11-15(22-16)17(18,19)20/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
LMXJWHIMXNCRLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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